N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Description
N-(4-(methylsulfonyl)phenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of the mentioned compound, incorporating the sulfamoyl moiety, exhibit promising antimicrobial and antifungal properties. A study highlighted the synthesis of novel heterocyclic compounds with sulfamoyl groups, demonstrating significant in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide derivatives have been synthesized and shown to display significant antioxidant activity. This indicates their potential application in combating oxidative stress-related diseases. The formation of these complexes and their antioxidant efficacy provide a foundation for further exploration in medicinal chemistry (Chkirate et al., 2019).
Cytotoxic Activities Against Cancer Cell Lines
Certain sulfonamide derivatives, related to the core structure of the discussed compound, have demonstrated potent cytotoxic activities against various cancer cell lines. This highlights their potential as lead compounds in the development of cancer therapeutics (Ghorab et al., 2015).
COX-2 and 5-LOX Inhibition for Anti-inflammatory Applications
Derivatives containing the pyrazole moiety, similar to the compound , have been designed based on celecoxib, focusing on their inhibitory activities against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This research provides insight into the structural requirements for dual inhibition, offering potential pathways for the development of anti-inflammatory drugs (Charlier et al., 2004).
Novel Derivatives for Toxicity Assessment and Biological Activities
Further studies have explored the synthesis of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the multifaceted biological activities of these compounds, opening avenues for their use in therapeutic applications (Faheem, 2018).
Modulation of Antibiotic Activity Against Multidrug Resistant Strains
The compound 4-(Phenylsulfonyl) morpholine, closely related to the discussed compound, has been evaluated for its antimicrobial modulating activity against multidrug-resistant strains. This study highlights the potential of sulfonamide derivatives in enhancing the efficacy of existing antibiotics, offering a strategy to combat antibiotic resistance (Oliveira et al., 2015).
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAIOZFCNTNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.